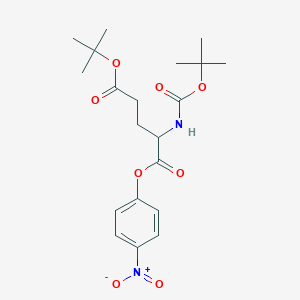
Boc-D-glutamic acid g-tert-butyl ester-4 a-nitrophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-D-glutamic acid g-tert-butyl ester-4 a-nitrophenyl ester is a chemical compound used primarily in peptide synthesis. It is a derivative of D-glutamic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is esterified with a tert-butyl group. The nitrophenyl ester functionality makes it a useful reagent in organic synthesis, particularly in the formation of peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-glutamic acid g-tert-butyl ester-4 a-nitrophenyl ester typically involves the protection of the amino group of D-glutamic acid with a Boc group, followed by esterification of the carboxyl group with tert-butyl alcoholThis can be achieved through the reaction of the Boc-protected D-glutamic acid tert-butyl ester with 4-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Boc-D-glutamic acid g-tert-butyl ester-4 a-nitrophenyl ester undergoes several types of chemical reactions, including:
Substitution Reactions: The nitrophenyl ester group can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Coupling Agents: DCC, DIC
Nucleophiles: Amines
Hydrolysis Conditions: Acidic or basic aqueous solutions
Deprotection Conditions: TFA in dichloromethane (DCM).
Major Products Formed
Peptides: Formed through substitution reactions with amines
Carboxylic Acids: Formed through hydrolysis of ester groups
Free Amines: Formed through deprotection of the Boc group.
Scientific Research Applications
Boc-D-glutamic acid g-tert-butyl ester-4 a-nitrophenyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the synthesis of peptide-based drugs and prodrugs.
Bioconjugation: Used in the preparation of bioconjugates for targeted drug delivery and diagnostic applications.
Material Science: Utilized in the synthesis of peptide-based materials for biomedical applications.
Mechanism of Action
The mechanism of action of Boc-D-glutamic acid g-tert-butyl ester-4 a-nitrophenyl ester involves the formation of peptide bonds through nucleophilic substitution reactions. The nitrophenyl ester group is a good leaving group, making it highly reactive towards nucleophiles such as amines. The Boc group protects the amino group during the synthesis and can be removed under acidic conditions to yield the free amine.
Comparison with Similar Compounds
Similar Compounds
Boc-D-glutamic acid 5-tert-butyl ester: Similar structure but lacks the nitrophenyl ester group.
D-Glutamic acid di-tert-butyl ester hydrochloride: Contains two tert-butyl ester groups and is used in similar applications.
L-Glutamic acid α-tert-butyl ester: An isomer of Boc-D-glutamic acid g-tert-butyl ester-4 a-nitrophenyl ester.
Uniqueness
This compound is unique due to the presence of the nitrophenyl ester group, which enhances its reactivity towards nucleophiles. This makes it particularly useful in peptide synthesis and other applications where efficient formation of peptide bonds is required.
Properties
IUPAC Name |
5-O-tert-butyl 1-O-(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O8/c1-19(2,3)29-16(23)12-11-15(21-18(25)30-20(4,5)6)17(24)28-14-9-7-13(8-10-14)22(26)27/h7-10,15H,11-12H2,1-6H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSZKZYRDFXIHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
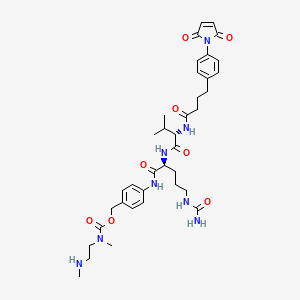

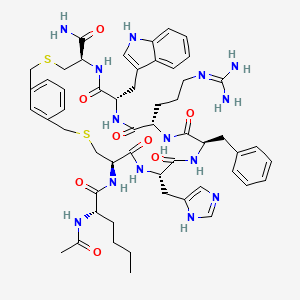
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B12428942.png)
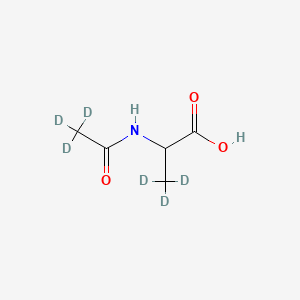

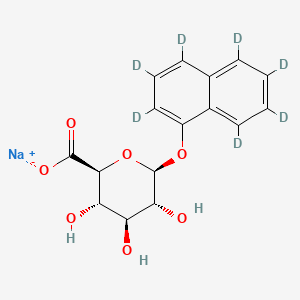
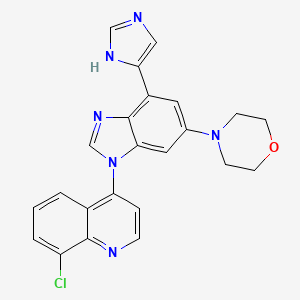
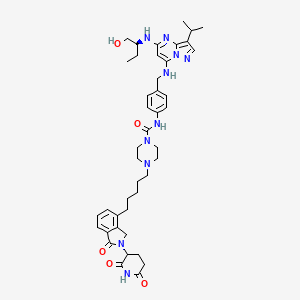
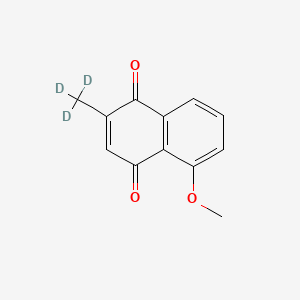
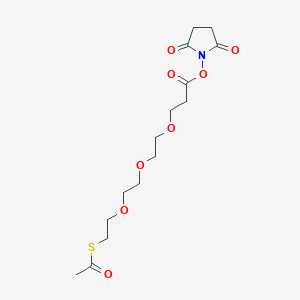
![Methyl hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B12429001.png)
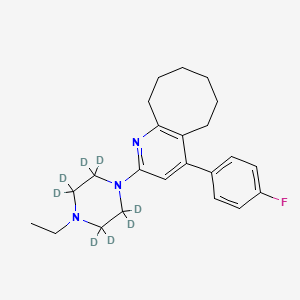
![1,11-Dihydroxy-10-[3-(4-hydroxyphenyl)prop-2-enoyloxy]-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12429006.png)
